2-[2-(4H-1,2,4-triazol-3-yl)-1,3-thiazol-4-yl]acetic acid
Overview
Description
“2-[2-(4H-1,2,4-triazol-3-yl)-1,3-thiazol-4-yl]acetic acid” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. These compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing compounds often involves the use of 3-amino-1,2,4-triazole . In one example, 2-[4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives were synthesized by the reaction between 4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-2H-1,2,4-triazol-3(4H)-thiones and chloroacetic acid containing a catalytic amount of pyridine .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole-containing compounds is unique and has been found to have significant effects on the process of discovering new structures for pharmaceutical applications . The 1,2,4-triazole ring operates as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole-containing compounds are diverse. For instance, carbethoxymethylation of the amino mercapto triazole using ethylchloro or bromoacetate resulted in S-alkylation, forming the uncyclic product .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole-containing compounds can vary. For instance, some compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm −3), and optimal oxygen balance .Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole benzoic acid hybrids, have been shown to exhibit potent inhibitory activities against cancer cell lines .
Mode of Action
Similar compounds have been found to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
It can be inferred from similar compounds that they may affect pathways related to cell proliferation and apoptosis .
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against cancer cell lines, with some compounds demonstrating very weak cytotoxic effects toward normal cells .
Safety and Hazards
Future Directions
The future research in this field is likely to focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .
Properties
IUPAC Name |
2-[2-(1H-1,2,4-triazol-5-yl)-1,3-thiazol-4-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2S/c12-5(13)1-4-2-14-7(10-4)6-8-3-9-11-6/h2-3H,1H2,(H,12,13)(H,8,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANYHWBNPSXCQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C2=NC=NN2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244864 | |
Record name | 2-(1H-1,2,4-Triazol-5-yl)-4-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094219-65-4 | |
Record name | 2-(1H-1,2,4-Triazol-5-yl)-4-thiazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1094219-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-1,2,4-Triazol-5-yl)-4-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(4H-1,2,4-triazol-3-yl)-1,3-thiazol-4-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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